吡啶-4-硼酸水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

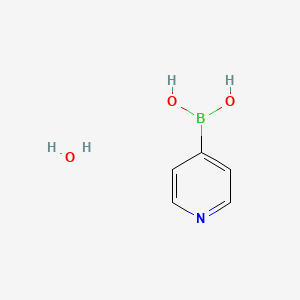

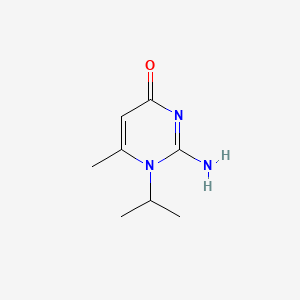

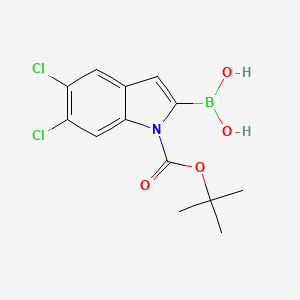

Pyridine-4-boronic acid is a boronic acid derivative and a useful building block in crystal engineering . It can also act as a catalyst to synthesize amides using carboxylic acid and amines as raw materials . It has unique properties, such as the ability to form hydrogen bonds, interact with metal ions, and function as a pH-responsive linker .

Synthesis Analysis

Boronic acids, including Pyridine-4-boronic acid, were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of boronic acid derivatives is relatively simple and well-known . The synthetic processes used to obtain these active compounds are also referred .Molecular Structure Analysis

The molecular formula of Pyridine-4-boronic acid hydrate is C5H8BNO3 . Its molecular weight is 140.94 g/mol . The InChIKey is WYRIWHXERKODLJ-UHFFFAOYSA-N .Chemical Reactions Analysis

Pyridine-4-boronic acid is a highly effective catalyst for amide synthesis reactions . It can be used as a candidate for Suzuki-Miyaura coupling reaction . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .Physical And Chemical Properties Analysis

Pyridine-4-boronic acid hydrate has a molecular weight of 140.94 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . Its rotatable bond count is 1 . The topological polar surface area is 54.4 Ų .科学研究应用

Suzuki-Miyaura Coupling

Pyridine-4-boronic acid hydrate: is widely used in the Suzuki-Miyaura coupling reaction , a palladium-catalyzed cross-coupling process that forms biaryl compounds by coupling aryl halides with aryl boronic acids . This reaction is pivotal in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and organic materials.

Heterocyclic Compound Synthesis

As a N-containing building block, Pyridine-4-boronic acid hydrate is instrumental in constructing heterocyclic compounds that exhibit significant biological activities . These compounds are the backbone of many drugs and are essential for the development of new therapeutic agents.

Development of Therapeutics

This compound has been utilized in the preparation of HIV-1 protease inhibitors and as potential therapeutics against cancer, targeting enzymes like PDK1 and protein kinase CK2 . These inhibitors are crucial in the treatment of diseases and in the study of enzyme functions.

Crystal Engineering

In crystal engineering, Pyridine-4-boronic acid hydrate serves as a building block due to its ability to form hydrogen bonds and interact with metal ions . This property is essential for designing and synthesizing novel materials with desired structural and functional characteristics.

Catalyst for Amide Synthesis

The compound acts as a catalyst in amide synthesis reactions , promoting dehydrative condensation between carboxylic acids and amines . This reaction is fundamental in peptide bond formation and protein synthesis, which are central to biochemistry and drug design.

Sensing Applications

Pyridine-4-boronic acid hydrate: is also used in various sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions . These interactions are exploited in the development of sensors for detecting sugars, alcohols, and other important biological and environmental analytes.

作用机制

Target of Action

Pyridine-4-boronic acid hydrate is primarily used as a reagent in cross-coupling reactions . Its main targets are the reactants involved in these reactions, particularly in the Suzuki-Miyaura cross-coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s B–OH group is generally stable under ambient conditions, but can also be easily condensed to B–O–B and B–OR functions .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which pyridine-4-boronic acid hydrate is commonly used, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction affects the carbon-carbon bond formation, a fundamental process in organic chemistry .

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature and has a melting point of over 300°c .

Result of Action

The primary result of the action of pyridine-4-boronic acid hydrate is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This reaction is widely applied in organic synthesis, enabling the creation of a vast array of organic compounds .

Action Environment

The action of pyridine-4-boronic acid hydrate can be influenced by environmental factors. For instance, the acidity of the B-H bond and the basicity of the pyridine nitrogen allow it to function as a pH-responsive linker . This offers a means of manipulating the assembly and disassembly of crystals under acidic conditions . Additionally, the compound is generally stable under ambient conditions .

属性

IUPAC Name |

pyridin-4-ylboronic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BNO2.H2O/c8-6(9)5-1-3-7-4-2-5;/h1-4,8-9H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRIWHXERKODLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NC=C1)(O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674660 |

Source

|

| Record name | Pyridin-4-ylboronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine-4-boronic acid hydrate | |

CAS RN |

1256355-27-7 |

Source

|

| Record name | Pyridin-4-ylboronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B594922.png)

![3-[[(1-Methyl-5-oxo-2-pyrazolin-3-yl)carbonyl]amino]-4-(hydroxysulfonyl)benzenesulfonic acid sodium salt](/img/structure/B594940.png)